
3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is an organic compound that features a benzofuran ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the benzofuran compound react under acidic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxaldehyde, while reduction may produce benzofuran-2-methanol.
Scientific Research Applications
Medicinal Chemistry
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is primarily investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases derived from benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including human colon cancer cells, suggesting that this compound may possess similar activities .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Cell Lines Tested | Reference |
---|---|---|---|
Mannich Bases | Anticancer | Human Colon Cancer | |
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid | Potential Anticancer | Under Investigation | - |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Benzofuran derivatives have been associated with modulation of neurotransmitter systems, which could lead to developments in treatments for neurological disorders. The amino group may enhance binding to receptors involved in these pathways.
Synthesis of Derivatives
The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activity. The ability to modify the benzofuran core allows researchers to explore a range of pharmacological profiles.
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- A study on Mannich bases demonstrated that derivatives of benzofuran exhibited cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil, indicating that modifications to the benzofuran structure can lead to improved therapeutic outcomes .
- Another research effort focused on the synthesis of various benzofuran derivatives, emphasizing their role in drug discovery and development for conditions such as cancer and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the benzofuran ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound also features an aminomethyl group but has a boronic acid group instead of a carboxylic acid group.
3-(Aminomethyl)benzeneboronic acid hydrochloride: Similar to the previous compound but with a different substitution pattern on the benzene ring.
Piperidine: A six-membered heterocycle with an amine group, commonly used in pharmaceuticals.
Uniqueness
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its benzofuran ring structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring selective interactions with biological targets.
Biological Activity
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride (commonly referred to as AMBF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMBF, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AMBF is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C₉H₉ClN₂O₃, and it possesses both an amino group and a carboxylic acid functional group, which are critical for its interaction with biological targets.
The biological activity of AMBF is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : AMBF may inhibit certain enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : The compound can act as a ligand for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that AMBF may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research has indicated that AMBF exhibits promising anticancer activity. A study evaluated its effects on cancer cell lines and found that it can induce apoptosis (programmed cell death) in various cancer types. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis.
Table 1: Anticancer Activity of AMBF
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 10.0 | Caspase activation |
A549 (Lung) | 15.0 | Bcl-2 modulation |
Antimicrobial Activity
AMBF has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell walls, leading to cell lysis.
Table 2: Antimicrobial Activity of AMBF
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Efficacy Against Tumors : A recent animal study assessed the efficacy of AMBF in tumor-bearing mice. Mice treated with AMBF showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Safety Profile Assessment : Toxicological evaluations have indicated that AMBF has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Properties
CAS No. |
1955524-07-8 |
---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9NO3.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H |
InChI Key |
VWBFNHKUJKVPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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